REACTION_CXSMILES
|
[H-].[Na+].[NH2:3][C:4]1[CH:5]=[C:6]([NH:14][C:15](=[O:20])[CH2:16][CH2:17][CH2:18]Cl)[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1>C1COCC1>[NH2:3][C:4]1[CH:5]=[C:6]([N:14]2[CH2:18][CH2:17][CH2:16][C:15]2=[O:20])[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
65 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
N-(3-amino-5-(trifluoromethyl)phenyl)-4-chlorobutanamide
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)C(F)(F)F)NC(CCCCl)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir the resulting mixture for 2 hrs at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction with water
|
Type
|
EXTRACTION
|
Details
|
extract the mixture with ethyl acetate
|
Type
|
WASH
|
Details
|
wash the organic layer with water and brine sequentially
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
to give brownish oil
|
Type
|
CUSTOM
|
Details
|
Purify by flash chromatography (silica gel, PE:EtOAc=1:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=C(C1)C(F)(F)F)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |